molecular formula C10H14FN3O4 B14050562 4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

Cat. No.: B14050562
M. Wt: 259.23 g/mol
InChI Key: NYPIRLYMDJMKGW-NCCABOOTSA-N
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Description

2’-Deoxy-2’-fluoro-2’-C-methylcytidine is a synthetic nucleoside analog that has garnered significant attention due to its potent antiviral properties. It is particularly noted for its efficacy against the hepatitis C virus (HCV), where it acts as an inhibitor of the viral RNA-dependent RNA polymerase . This compound is structurally similar to cytidine but features modifications that enhance its antiviral activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxy-2’-fluoro-2’-C-methylcytidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a protected 2’-C-methylcytidine derivative using diethylaminosulfur trifluoride (DAST). This step is followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production methods for 2’-deoxy-2’-fluoro-2’-C-methylcytidine are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process may include steps such as crystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoro-2’-C-methylcytidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be involved in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives of 2’-deoxy-2’-fluoro-2’-C-methylcytidine .

Scientific Research Applications

2’-Deoxy-2’-fluoro-2’-C-methylcytidine has a wide range of scientific research applications:

Mechanism of Action

2’-Deoxy-2’-fluoro-2’-C-methylcytidine exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase of the hepatitis C virus. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA. This incorporation results in chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23 g/mol

IUPAC Name

4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5?,7?,8?,10-/m1/s1

InChI Key

NYPIRLYMDJMKGW-NCCABOOTSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F

Origin of Product

United States

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